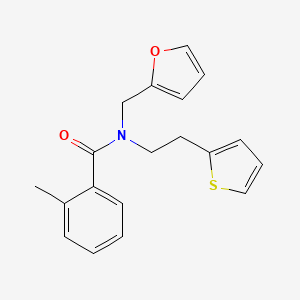

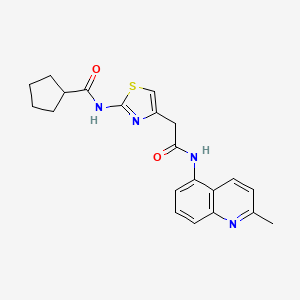

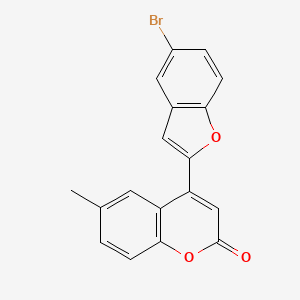

N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to furan/thiophene-2-carboxamide derivatives .

Synthesis Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives, which includes “this compound”, involves the use of acyl chlorides and heterocyclic amine derivatives . The synthesis yields were good, and the chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The linear formula of the compound is C19H16N2O3S . The molecular weight is 352.415 . More detailed structural analysis would require specific spectroscopic data and possibly X-ray crystallography.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity in Organic Chemistry

Research has demonstrated the versatility of compounds similar to N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide in organic synthesis. For instance, Maruoka, Yamagata, and Yamazaki (2001) explored the reactions of 2-benzamido-4,5-dihydro-3-thiophene(and -3-furan)carbonitriles with ethyl acetoacetate, leading to various derivatives (Maruoka, Yamagata, & Yamazaki, 2001). Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further reacted it with P2S5 to obtain thioamide derivatives, showing the compound's reactivity in complex organic syntheses (Aleksandrov & El’chaninov, 2017).

Applications in Materials Science

In materials science, derivatives of furan and thiophene have shown promise. Kim et al. (2011) synthesized phenothiazine derivatives with furan and thiophene linkers, utilized in dye-sensitized solar cells, demonstrating improved solar energy conversion efficiency (Kim et al., 2011). Abe et al. (2006) presented research on heterocyclic compounds, including furan and thiophene, as novel type additives for cathode materials in batteries, significantly enhancing cathode cycleability performance (Abe et al., 2006).

Pharmacological Research

In the field of pharmacology, compounds structurally related to this compound have been studied. For example, Hermann et al. (2021) investigated N-acylated furazan-3-amines for their activities against strains of Plasmodium falciparum, revealing structure-activity relationships and promising antiplasmodial activities (Hermann et al., 2021). Alnabulsi et al. (2018) evaluated analogues of furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is not mentioned, furan/thiophene-2-carboxamide derivatives have been studied for their inhibitory effects on certain enzymes. For instance, some compounds in this class have shown significant activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes .

Safety and Hazards

Specific safety and hazard information for “N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is not available in the literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Zukünftige Richtungen

The future directions for “N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” and related compounds could involve further exploration of their enzyme inhibitory activities. The results from studies on furan/thiophene-2-carboxamide derivatives suggest that these compounds could be promising structures in the development of more potent pharmaceutical agents .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-15-6-2-3-9-18(15)19(21)20(14-16-7-4-12-22-16)11-10-17-8-5-13-23-17/h2-9,12-13H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWCHVVRHNSNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)

![1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2554863.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)

![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2554869.png)

![N-(3-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554872.png)